2-(Aminomethyl)-2-methylpent-4-yn-1-ol
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Overview
Description
2-(Aminomethyl)-2-methylpent-4-yn-1-ol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-4-yn-1-ol backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and industry.
Mechanism of Action
Target of Action
It’s worth noting that aminomethyl groups often feature in tertiary amines and are usually obtained by alkylation . They are known to interact with various biological targets, influencing their function.
Mode of Action
Aminomethyl groups are known to interact with their targets through various mechanisms, often involving the formation of bonds with other molecules . The specific changes resulting from these interactions would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with aminomethyl groups can potentially influence a variety of biochemical processes, given their reactivity and ability to form bonds with other molecules .
Pharmacokinetics
The pharmacokinetics of a compound are influenced by its physicochemical properties, including its size, charge, lipophilicity, and the presence of functional groups such as the aminomethyl group .
Result of Action
The presence of the aminomethyl group suggests that it could potentially interact with various biological targets, leading to changes in their function .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the biological system where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with formaldehyde and ammonia. This reaction proceeds under mild conditions, often in the presence of a catalyst such as a Lewis acid, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylpent-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-(Aminomethyl)-2-methylpent-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)indole
Uniqueness
2-(Aminomethyl)-2-methylpent-4-yn-1-ol is unique due to its combination of an aminomethyl group and an alkyne group, which provides distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-(aminomethyl)-2-methylpent-4-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-7(2,5-8)6-9/h1,9H,4-6,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSVKEWHEDOZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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